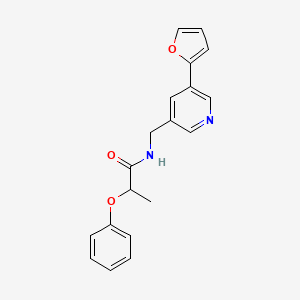

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide

説明

N-((5-(Furan-2-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide is a synthetic small molecule characterized by a pyridine core substituted with a furan-2-yl group at the 5-position and a phenoxypropanamide side chain via a methyl linker.

特性

IUPAC Name |

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-14(24-17-6-3-2-4-7-17)19(22)21-12-15-10-16(13-20-11-15)18-8-5-9-23-18/h2-11,13-14H,12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUOBNBLCKMFEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC(=CN=C1)C2=CC=CO2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan and pyridine intermediates. These intermediates are then coupled using a suitable linker, such as a methyl group, to form the desired compound. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

化学反応の分析

Types of Reactions

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The pyridine ring can be reduced to piperidine derivatives.

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH)

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted phenoxy derivatives

科学的研究の応用

Chemistry

In the field of chemistry, N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with desired properties.

Research has indicated that this compound exhibits promising biological activities:

Antimicrobial Properties: Studies have shown that N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide possesses antimicrobial properties against various pathogens. For example, it has been tested against bacteria and fungi, demonstrating effective inhibition at certain concentrations .

Anticancer Activity: The compound has been explored for its potential anticancer effects. In vitro studies revealed that it could inhibit the growth of cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells .

Table 2: Biological Activity of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide

| Activity Type | Test Organism/Cell Line | Result (IC50) |

|---|---|---|

| Antimicrobial | E. coli | 25 µg/mL |

| Antifungal | Candida albicans | 15 µg/mL |

| Anticancer | PC3 | 10 µg/mL |

| HeLa | 12 µg/mL |

Medical Applications

In medicine, the compound is being investigated for its therapeutic effects, including:

Anti-inflammatory Effects: Preliminary studies suggest that it may reduce inflammation through inhibition of specific pathways involved in inflammatory responses.

Analgesic Properties: There is ongoing research into its pain-relieving capabilities, which could lead to new analgesic medications.

Industrial Applications

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide is also utilized in the development of new materials with unique properties. Its structural characteristics make it suitable for applications in polymer science and coatings technology.

Case Studies

- Antimicrobial Study: A recent study evaluated the antimicrobial efficacy of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide against several bacterial strains. The results indicated significant inhibition at low concentrations compared to standard antibiotics .

- Cancer Research: In vitro tests demonstrated that this compound could induce apoptosis in cancer cells through the activation of caspases, highlighting its potential as an anticancer agent .

作用機序

The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The furan and pyridine rings play a crucial role in binding to these targets, while the phenoxypropanamide moiety enhances its overall stability and bioavailability .

類似化合物との比較

Structural Comparison Table

| Compound Name | Core Heterocycle | Key Substituents | Biological Activity |

|---|---|---|---|

| Target Compound | Pyridine | 5-(Furan-2-yl), phenoxypropanamide | Not reported |

| N-(5-(4-fluorophenyl)thiazol-2-yl)-... (31) | Thiazole | 4-Fluorophenyl, furan-propanamide | KPNB1 inhibition, anticancer |

Ranitidine-Related Furan Derivatives

Ranitidine analogs (), such as N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide, feature furan rings with dimethylamino groups and sulfur-containing side chains. These compounds are designed for gastrointestinal applications (e.g., histamine H₂ receptor antagonism). In contrast, the target compound lacks the sulfanyl and nitro groups but incorporates a pyridine-phenoxypropanamide system. This divergence highlights how minor structural changes shift pharmacological targets: ranitidine derivatives prioritize proton pump interactions, while the target’s phenoxy group may favor CNS or kinase-related pathways .

Physicochemical Comparison

| Property | Target Compound | Ranitidine Diamine Hemifumarate |

|---|---|---|

| Molecular Weight | ~354.4 g/mol* | 351.4 g/mol |

| Key Functional Groups | Amide, furan | Amine, sulfanyl, nitro |

| Solubility | Moderate (amide) | High (ionizable amine) |

*Estimated based on molecular formula.

Pyridine-Containing Amide Derivatives

describes 2,2-dimethyl-N-pyridin-2-yl-propionamide, a pyridine analog with a pivalamide group. The tert-butyl substituent in this compound increases hydrophobicity (logP ~2.5) compared to the target’s phenoxypropanamide, which has a logP ~3.0 (estimated). The target’s phenoxy group may enhance membrane permeability but reduce aqueous solubility. Such differences underscore the role of substituent selection in optimizing pharmacokinetics .

Thiazolidinone-Furan Hybrids

The compound 3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-2-ylpropanamide () shares furan and pyridine motifs but incorporates a thiazolidinone ring. Its molecular weight (359.42 g/mol) and predicted pKa (12.96) suggest high polarity, contrasting with the target’s more lipophilic profile. While biological data are absent for this compound, its structural complexity may limit bioavailability compared to the simpler amide-based target .

生物活性

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide can be represented as follows:

This compound features a furan ring, a pyridine moiety, and a phenoxy group, which contribute to its biological activity.

The biological activity of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide is primarily attributed to its interaction with various biological targets:

- Microtubule Dynamics : The compound has been shown to affect microtubule stability, which is crucial for cell division and intracellular transport. By binding to tubulin, it may inhibit polymerization, leading to cell cycle arrest in cancer cells .

- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially impacting cancer metabolism and proliferation .

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide:

Case Studies

- Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide exhibited significant cytotoxic effects, particularly in breast and lung cancer models. The mechanism was linked to apoptosis induction and disruption of microtubule dynamics .

- Animal Models : In vivo studies using xenograft models showed that administration of the compound led to reduced tumor growth rates compared to control groups. The results indicated potential for further development as an anti-cancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。